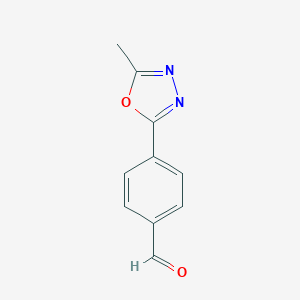

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPECIJQJPPLBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443024 | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-82-7 | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179056-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" basic properties

An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, offers a detailed, step-by-step synthesis protocol with mechanistic insights, and explores its reactivity and applications as a versatile building block in drug discovery. Particular emphasis is placed on its role as a precursor to pharmacologically active agents, underscored by the established biological activities of the 1,3,4-oxadiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural frameworks for a vast array of therapeutic agents.[1] Among these, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have made it a focal point of intense research. Derivatives of 1,3,4-oxadiazole exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[1][3][4]

This compound emerges as a particularly valuable synthetic intermediate. It strategically combines the stable, pharmacologically relevant oxadiazole core with a reactive benzaldehyde functional group. This aldehyde moiety serves as a chemical handle for extensive molecular elaboration, allowing for the construction of diverse compound libraries via reactions such as Schiff base formation, Wittig reactions, and reductive amination. This guide will explore the foundational properties and synthetic pathways that make this molecule a cornerstone for innovation.

Core Properties of this compound

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development.

Nomenclature and Chemical Identifiers

The compound is systematically identified by various chemical naming conventions and registry numbers, ensuring unambiguous reference in scientific literature and databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 179056-82-7 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Canonical SMILES | CC1=NN=C(C2=CC=C(C=O)C=C2)O1 | [5] |

| InChI Key | MPECIJQJPPLBGV-UHFFFAOYSA-N | [5] |

Physicochemical and Computed Properties

These properties are essential for predicting the compound's behavior in various chemical and biological systems, from reaction solvent selection to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Value | Source |

| Molecular Weight | 188.186 g/mol | [5] |

| Purity | ≥98% (typical) | [5] |

| LogP | 0.815 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Fraction of sp³ Carbons (Fsp³) | 0.1 | [5] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that hinges on the well-established formation of the 1,3,4-oxadiazole ring from an appropriate acylhydrazide precursor. The most logical and common pathway begins with 4-formylbenzoic acid.

Retrosynthetic Analysis & Workflow

The synthesis strategy involves the cyclization of a key intermediate, N'-acetyl-4-formylbenzohydrazide. This intermediate is readily prepared from 4-formylbenzoic acid, which itself can be synthesized from more common starting materials. The overall workflow is a robust and scalable route to the target molecule.

Caption: Synthetic workflow for the target compound.

Experimental Protocol

The following protocol is a representative, multi-step procedure for laboratory-scale synthesis.

PART A: Synthesis of 4-Formylbenzohydrazide (Intermediate 1)

-

Rationale: The carboxylic acid of 4-formylbenzoic acid must be converted into a more reactive species, typically an acid chloride, to facilitate reaction with hydrazine. 4-Formylbenzoic acid is a bifunctional compound with both an aldehyde and a carboxylic acid group.

-

Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-formylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Work-up (1): After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used directly in the next step without further purification.

-

Hydrazinolysis: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0 °C).

-

Addition: Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up (2): Quench the reaction with water. The resulting precipitate, 4-formylbenzohydrazide, is collected by vacuum filtration, washed with cold water, and dried.

PART B: Synthesis of this compound (Final Product)

-

Rationale: This step involves the formation and subsequent cyclization of an N,N'-diacylhydrazine intermediate. Phosphorus oxychloride (POCl₃) is a common and highly effective dehydrating agent for this transformation.[7]

-

Acetylation: Suspend the dried 4-formylbenzohydrazide (1.0 eq) in acetic anhydride (3-5 eq).

-

Reaction (1): Heat the mixture to reflux for 2-4 hours. This step forms the N'-acetyl intermediate.

-

Work-up (1): Cool the reaction mixture and pour it carefully onto crushed ice with stirring. The precipitated solid is filtered, washed with water, and dried.

-

Cyclization: To the dried intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.

-

Reaction (2): Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up (2): After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution cautiously with a base (e.g., sodium bicarbonate or sodium carbonate solution) until it is slightly alkaline.

-

Purification: Filter the crude solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the aldehyde proton (~10.0 ppm), aromatic protons in the 7.8-8.2 ppm region (appearing as two doublets), and a sharp singlet for the oxadiazole's methyl group (~2.6 ppm).

-

¹³C NMR: Key signals would include the aldehyde carbonyl (~192 ppm), the two distinct carbons of the oxadiazole ring (~165 ppm and ~163 ppm), aromatic carbons, and the methyl carbon (~11 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the oxadiazole ring (~1020-1070 cm⁻¹).[8]

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (m/z = 188.06) would confirm the elemental composition.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the predictable reactivity of its aldehyde group, while the oxadiazole ring provides a stable, drug-like core.

Reactivity Profile

The aldehyde functional group is the primary site of reactivity, enabling a wide range of chemical transformations to build molecular complexity. Key reactions include:

-

Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates and pharmacophores in their own right.

-

Reductive Amination: A two-step or one-pot reaction involving imine formation followed by reduction to yield secondary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon-carbon bond formation.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

Caption: Derivatization pathways from the core molecule.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for potent bioactive molecules.

-

Carbonic Anhydrase Inhibitors: Research has demonstrated that a closely related analog, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of carbonic anhydrase II.[7][9][10] This enzyme is a key target for treating glaucoma.[7][10] The benzaldehyde described herein serves as a direct precursor for synthesizing such sulfonamides and exploring structure-activity relationships in this class of inhibitors.

-

Anticonvulsant Agents: The combination of an oxadiazole ring with other heterocyclic systems, such as benzothiazole, has been shown to produce compounds with significant anticonvulsant potential.[4] this compound is an ideal starting point for synthesizing such fused systems.

-

Antimicrobial and Anticancer Agents: The 1,3,4-oxadiazole nucleus is a common feature in compounds designed to have antimicrobial and anticancer activity.[1] The aldehyde group allows for the facile introduction of various lipophilic or polar side chains via imine or hydrazone linkages, enabling the fine-tuning of activity against specific bacterial strains or cancer cell lines.[8][11]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for chemical innovation. Its structure marries the desirable pharmacological properties and metabolic stability of the 1,3,4-oxadiazole ring with the synthetic flexibility of a benzaldehyde. The straightforward and scalable synthesis makes it an accessible building block for academic and industrial researchers. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed intermediates like this one will remain paramount in the field of drug discovery.

References

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 179056-82-7 [chemicalbook.com]

- 7. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" CAS number

An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, including its definitive CAS Number 179056-82-7 [1][2][3]. This guide delves into validated synthetic pathways, mechanistic details, and purification strategies. Furthermore, we examine the compound's critical role as a versatile intermediate, predicated on the bioactivity of the 1,3,4-oxadiazole scaffold and the synthetic utility of the benzaldehyde functional group. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside illustrative diagrams to clarify complex workflows and molecular structures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutic agents. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[5][6][7][8]

This compound emerges as a particularly valuable derivative. It strategically combines the bioactive 1,3,4-oxadiazole core with a synthetically versatile benzaldehyde group. This aldehyde functionality serves as a chemical handle for facile derivatization, enabling the construction of extensive compound libraries for high-throughput screening and lead optimization. This guide elucidates the technical details necessary to synthesize, characterize, and strategically utilize this potent chemical intermediate.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's properties are foundational to its application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 179056-82-7 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥98% | [1] |

| LogP | 0.815 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Canonical SMILES | CC1=NN=C(C2=CC=C(C=O)C=C2)O1 | [1] |

| InChI Key | MPECIJQJPPLBGV-UHFFFAOYSA-N | [1] |

Caption: Core identification data for the title compound.

Synthesis and Mechanistic Rationale

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclodehydration of 1,2-diacylhydrazine precursors or the reaction of an acylhydrazide with a suitable one-carbon source.

Synthetic Strategy and Workflow

A robust and commonly employed method for synthesizing this compound involves a two-step process starting from 4-formylbenzoic acid. The workflow is logical: first, create the necessary acylhydrazide intermediate, and second, perform the ring-closing cyclization to form the oxadiazole ring.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a common method for laboratory-scale synthesis.

Step 1: Synthesis of 4-Formylbenzoyl hydrazide

-

To a stirred solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent under reduced pressure to obtain the crude 4-formylbenzoyl chloride.

-

Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled (0 °C) solution of hydrazine hydrate (2-3 equivalents).

-

Stir the reaction mixture for 4-6 hours. The resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried to yield 4-formylbenzoyl hydrazide.

Causality: The conversion to an acid chloride is necessary to activate the carboxylic acid for nucleophilic attack by the weakly nucleophilic hydrazine. Excess hydrazine ensures complete reaction and minimizes the formation of di-acylated byproducts.

Step 2: Synthesis of this compound

-

Suspend the 4-formylbenzoyl hydrazide (1 equivalent) from Step 1 in an excess of acetic anhydride (5-10 equivalents).

-

Heat the mixture under reflux for 3-5 hours. The acetic anhydride serves as both the acetylating agent and the dehydrating medium for the subsequent cyclization.

-

Alternatively, the hydrazide can be acylated with acetyl chloride to form N'-acetyl-4-formylbenzohydrazide, which is then isolated. This intermediate is subsequently heated with a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it carefully onto crushed ice.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water to remove acid, and then with a sodium bicarbonate solution.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Trustworthiness: This self-validating protocol relies on the robust and high-yielding nature of oxadiazole formation via cyclodehydration. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material for building more complex molecules with therapeutic potential.

The Aldehyde: A Gateway to Molecular Diversity

The benzaldehyde group is a cornerstone of synthetic chemistry, enabling a variety of transformations to create diverse molecular libraries.

-

Schiff Base Formation : Reacting the aldehyde with primary amines yields imines (Schiff bases), which can be further reduced to stable secondary amines. This is a primary method for linking the oxadiazole core to other pharmacophores.

-

Wittig Reaction : Allows for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene-like structures.

-

Reductive Amination : A one-pot reaction with an amine and a reducing agent (e.g., sodium borohydride) to directly form a secondary or tertiary amine.

-

Knoevenagel Condensation : Reaction with active methylene compounds to introduce further complexity.

The 1,3,4-Oxadiazole Core and Bioactivity

Derivatives of 1,3,4-oxadiazole are explored for a wide range of therapeutic targets. A recent study on a structurally related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, identified it as a selective inhibitor of carbonic anhydrase II, a key target for treating glaucoma.[9][10][11] The study involved identifying its metabolites, which included hydroxylated forms of the core structure, demonstrating the scaffold's engagement in biological systems.[9][10][11] This highlights the potential for derivatives of this compound to be developed into potent enzyme inhibitors.

Experimental Workflow: From Building Block to Bio-Screening

The true value of this compound is realized in a structured drug discovery workflow. The following protocol and diagram illustrate a typical process for generating and screening a small library of derivatives.

Protocol: Synthesis of a Schiff Base Derivative

-

Dissolve this compound (1 equivalent) in absolute ethanol.

-

Add a primary amine of interest (e.g., 4-aminophenol) (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The resulting crystalline Schiff base product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Characterize the product via NMR and Mass Spectrometry to confirm its structure and purity before submitting for biological screening.

Caption: A typical drug discovery workflow utilizing the title compound.

Conclusion

This compound is a chemical intermediate of considerable strategic importance. Its structure marries a biologically relevant 1,3,4-oxadiazole nucleus with a highly versatile synthetic handle, the aldehyde group. This combination provides a powerful platform for the synthesis of novel, diverse, and potentially bioactive molecules. The robust and well-understood chemistry for its synthesis and derivatization makes it an accessible and valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the efficient exploration of chemical space in the quest for new therapeutic agents.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2abiotech.net [2abiotech.net]

- 3. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE | 179056-82-7 [chemicalbook.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. historymedjournal.com [historymedjournal.com]

- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 10. researchgate.net [researchgate.net]

- 11. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies for its preparation, detail its analytical characterization, and discuss its role as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this valuable compound.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a multitude of biologically active compounds due to its unique physicochemical properties.[1] It is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The 1,3,4-oxadiazole nucleus is known to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

This compound, in particular, serves as a key intermediate, combining the reactive aldehyde functionality with the stable and pharmacologically relevant oxadiazole core. This combination allows for its facile incorporation into larger, more complex molecules through various chemical transformations, making it a valuable tool for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.19 g/mol | |

| CAS Number | 179056-82-7 | |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |

| SMILES | CC1=NN=C(O1)C2=CC=C(C=O)C=C2 | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzaldehyde ring, a singlet for the aldehyde proton, and a singlet for the methyl group on the oxadiazole ring. The aromatic protons would likely appear as two doublets in the downfield region (around 7.8-8.2 ppm). The aldehyde proton (CHO) would be a highly deshielded singlet, typically found between 9.9 and 10.1 ppm. The methyl (CH₃) protons on the oxadiazole ring would appear as a sharp singlet further upfield, likely in the range of 2.5-2.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at the most downfield position (around 190-193 ppm). The two carbons of the oxadiazole ring would have distinct chemical shifts, typically in the range of 160-165 ppm. The aromatic carbons would appear between 120 and 140 ppm, and the methyl carbon would be observed in the upfield region (around 10-15 ppm). For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 188. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and other characteristic fragments of the substituted oxadiazole ring system.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.[3][4] A common and efficient approach involves the dehydrative cyclization of N-acylhydrazones. The following section outlines a robust, two-step protocol for the synthesis of the title compound, starting from readily available commercial reagents.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N'-(4-Formylbenzylidene)acetohydrazide (Acylhydrazone Intermediate)

-

To a solution of 4-formylbenzaldehyde (1.0 eq) in absolute ethanol (10 mL/g of aldehyde), add acethydrazide (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the acylhydrazone intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

A variety of reagents can be employed for the dehydrative cyclization of the acylhydrazone. Phosphorus oxychloride (POCl₃) is a classic and effective choice.[1]

-

Carefully add the N'-(4-formylbenzylidene)acetohydrazide (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C with stirring.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux (approximately 107 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Self-Validation Note: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, MS), comparing the obtained data with the predicted values.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations.

Role as a Synthetic Intermediate

Caption: Key transformations of the title compound in medicinal chemistry.

-

Synthesis of Schiff Bases and Hydrazones: The aldehyde can readily react with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These moieties are often present in compounds with antimicrobial and anticancer activities.

-

Reductive Amination: The aldehyde can be converted to a variety of secondary and tertiary amines through reductive amination. This is a powerful method for introducing diversity into a molecule and is widely used in the synthesis of drug candidates.

-

Wittig and Related Olefination Reactions: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a means to extend the carbon skeleton and synthesize compounds such as stilbene derivatives, which are known to have a range of biological activities.

-

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This acid can then be used to form amides and esters, further expanding the chemical space that can be explored.

The incorporation of the 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety into drug candidates can confer desirable properties such as improved metabolic stability, enhanced binding to target proteins, and favorable pharmacokinetic profiles. For example, a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been investigated as a selective carbonic anhydrase II inhibitor.[5][6] This highlights the potential of this scaffold in the design of enzyme inhibitors.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the versatility of the aldehyde functional group, makes it an attractive building block for the construction of novel, biologically active molecules. The inherent stability and favorable physicochemical properties of the 1,3,4-oxadiazole ring further enhance its utility in drug design. This guide provides a solid foundation for researchers and scientists to understand and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

Guin, S., Ghosh, T., Rout, S. K., Banerjee, A., & Patel, B. K. (2011). A practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. Organic Letters, 13(21), 5976–5979. [Link]

-

Dabiri, M., Salehi, P., Baghbanzadeh, M., & Bahramnejad, M. (2006). A facile procedure for the one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. Tetrahedron Letters, 47(38), 6743-6747. [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., ... & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-11. [Link]

- Kumar, D., Sundaree, S., Johnson, E. O., & Shah, K. (2009). An efficient synthesis and biological study of novel 1, 5-disubstituted-1H-pyrazolo [3, 4-d] pyrimidine derivatives. European journal of medicinal chemistry, 44(8), 3477-3481.

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 18(6). [Link]

-

Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., ... & Khokhlov, A. L. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Flifel, I. A. (2015). Syntheses new legend [4(-dimethylamino)benzaldehyde (5-phenyl-1.3.4-oxadiazole-2-yl)hydrazone] with some transition metal complexes. IOSR Journal of Applied Chemistry, 8(1), 1-6.

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., ... & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link]

- Kamal, A., Reddy, K. S., Kumar, M. P., & Reddy, M. K. (2004). A mild and efficient one-pot synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazoles. Tetrahedron letters, 45(35), 6517-6521.

-

Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2013. [Link]

-

Flifel, I. A. (2014). Syntheses new legend [a4-methyl benzaldehyde[5-(3-furyl)-1,3,4-oxadiazol-2-yl]hydrazine]with some transition metal complexes. International Journal of Scientific & Engineering Research, 5(10), 557-562. [Link]

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 6. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of metabolic stability, favorable pharmacokinetic profiles, and versatile biological activity is paramount. Among the five-membered aromatic heterocycles, the 1,3,4-oxadiazole ring has emerged as a "privileged structure."[1][2] Its unique electronic properties, ability to act as a bioisostere for ester and amide functionalities, and its role as a hydrogen bond acceptor contribute to its frequent incorporation into pharmacologically active agents.[3] The 1,3,4-oxadiazole nucleus is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral activities, among others.[1][2][4]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 179056-82-7).[5] This compound is of significant interest to drug development professionals not only for the inherent properties of its oxadiazole core but also for the synthetic versatility offered by its terminal benzaldehyde group. The aldehyde functionality serves as a crucial chemical handle for diversification, enabling the construction of larger, more complex molecules through reactions such as Schiff base formation, Wittig reactions, and reductive amination. This positions the title compound as a valuable building block for creating libraries of potential drug candidates.

This document provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, characteristic spectral data for validation, and an exploration of its applications in drug discovery.

Chemical Structure and Physicochemical Properties

The molecule consists of a central 1,3,4-oxadiazole ring disubstituted at the 2- and 5-positions. The 5-position is capped with a methyl group, while the 2-position is attached to a benzene ring that is para-substituted with a formyl (aldehyde) group.

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| CAS Number | 179056-82-7 | [5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.19 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)C=O | [5] |

| Purity | ≥98% (Typical Commercial) | [5] |

| LogP | 0.815 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most robust and common methods involve the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6][7] This intermediate is typically formed from the reaction of an acid hydrazide with an acylating agent. For the title compound, a logical and efficient pathway starts from 4-formylbenzoic acid.

Synthetic Workflow Overview

The process can be visualized as a multi-step sequence:

-

Esterification: Protection of the carboxylic acid to prevent unwanted side reactions.

-

Hydrazinolysis: Conversion of the ester to the corresponding acid hydrazide.

-

Acylation: Reaction of the hydrazide with an acetylating agent to form the key diacylhydrazine intermediate.

-

Cyclodehydration: Ring closure to form the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a representative method derived from established literature procedures for the synthesis of analogous 1,3,4-oxadiazoles.[7][8][9]

PART A: Synthesis of 4-Formylbenzohydrazide

-

Esterification: To a solution of 4-formylbenzoic acid (15.0 g, 0.1 mol) in methanol (200 mL), add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.

-

Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by methanol. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor completion by TLC.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-formylbenzoate as a solid.

-

Hydrazinolysis: Dissolve the crude methyl 4-formylbenzoate (16.4 g, 0.1 mol) in ethanol (150 mL). Add hydrazine hydrate (10 mL, 0.2 mol) and reflux the mixture for 6 hours.

-

Causality: Hydrazine is a strong nucleophile that displaces the methoxy group of the ester to form the stable hydrazide. Refluxing ensures the reaction goes to completion.

-

-

Cool the reaction mixture to room temperature. The product, 4-formylbenzohydrazide, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

PART B: Synthesis of this compound

-

Acylation & Cyclodehydration (One-Pot): In a round-bottom flask, suspend 4-formylbenzohydrazide (8.2 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 30 mL).

-

To this suspension, add acetic anhydride (5.7 mL, 0.06 mol) dropwise while stirring in an ice bath.

-

Causality: Acetic anhydride provides the acetyl group necessary to form the diacylhydrazine in situ, which is the direct precursor to the cyclized product.

-

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours. The reaction color will typically darken.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.

-

Safety Note: This step is highly exothermic and should be done slowly in a well-ventilated fume hood.

-

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.

-

The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Spectroscopic Characterization and Validation

Validation of the final product's identity and purity is critical. The following table summarizes the expected spectroscopic data based on the compound's structure and data from analogous compounds reported in the literature.[10][11][12]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.1 (s, 1H, -CHO), 8.2 (d, J=8.0 Hz, 2H, Ar-H), 8.0 (d, J=8.0 Hz, 2H, Ar-H), 2.6 (s, 3H, -CH₃). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 192.5 (C=O, aldehyde), 165.0 (C-oxadiazole), 164.5 (C-oxadiazole), 139.0 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 11.0 (-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1700 (C=O str.), ~1610 (C=N str.), ~1580 (Ar C=C str.), ~1020 (C-O-C str.). |

| Mass Spec (ESI-MS) | m/z 189.06 [M+H]⁺, 211.04 [M+Na]⁺. |

Applications in Medicinal Chemistry and Drug Development

The title compound is a strategic intermediate for synthesizing lead compounds in drug discovery programs. The 1,3,4-oxadiazole core provides metabolic stability, while the benzaldehyde moiety allows for facile chemical modification.

-

Anticancer Agents: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent anticancer activity.[12][13] The aldehyde can be converted into Schiff bases or other derivatives that can interact with biological targets. For instance, reaction with various amines or hydrazides can generate a library of compounds for screening against cancer cell lines.

-

Antimicrobial Agents: The oxadiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[4] this compound can be used as a starting point to synthesize novel antimicrobial candidates by elaborating the aldehyde group into structures known to possess antimicrobial activity.

-

Enzyme Inhibitors: The rigid, planar structure of the oxadiazole-phenyl core can serve as a scaffold to position functional groups for optimal interaction within an enzyme's active site. A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been investigated as a carbonic anhydrase inhibitor.[9][14] The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives for inhibitor design.

Conclusion

This compound is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its synthesis is straightforward, utilizing established and reliable chemical transformations. The presence of the reactive aldehyde group on a metabolically stable and biologically relevant oxadiazole scaffold makes it an exceptionally valuable building block for medicinal chemists. This guide provides the foundational knowledge—from synthesis to characterization—required for researchers to confidently incorporate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.

References

-

Farnung, J., Tolmachova, K.A., & Bode, J.W. (2022). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 14(1), 121-129. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3). [Link]

-

Bentham Science. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science Publishers. [Link]

-

Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. [Link]

-

Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Samoori, M. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

-

PubChem. (n.d.). 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde. Retrieved from [Link]

-

Yaichkov, I. I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

2a biotech. (n.d.). 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2014). Syntheses new legend [a4-methyl benzaldehyde[5-(3-furyl)-1,3,4-oxadiazol-2-yl]hydrazine]with some transition metal complexes. [Link]

-

RJPT. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

Flifel, I. A. (2015). Syntheses new legend [4(-dimethylamino)benzaldehyde (5-phenyl-1.3.4-oxadiazole-2-yl)hydrazone] with some transition metal complexes. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds - Int J Pharm Chem Anal [ijpca.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 10. rsc.org [rsc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, and explore its potential as a therapeutic agent, drawing upon established principles and data from analogous structures. This document is intended to serve as a practical resource for researchers initiating studies on this molecule and for professionals in drug development seeking novel scaffolds.

Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This five-membered heterocycle is a common feature in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The compound this compound incorporates this versatile core, presenting a unique substitution pattern that warrants investigation for novel therapeutic applications. Its structural similarity to known bioactive molecules, particularly carbonic anhydrase inhibitors and anticonvulsants, makes it a compelling candidate for further research.[3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 179056-82-7 | - |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |

Structural Confirmation: The identity and purity of synthesized this compound would be unequivocally confirmed through a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms. Expected signals would include those for the methyl protons, the aromatic protons on the benzene ring, and the aldehydic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the C=O of the aldehyde, the C=N of the oxadiazole ring, and C-O-C stretching.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of a diacylhydrazine intermediate.[5] The following protocol is a proposed synthetic route for this compound, adapted from methodologies reported for analogous compounds.[3][6]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Formylbenzoyl hydrazide

-

To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product, 4-formylbenzoyl hydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of N'-Acetyl-4-formylbenzohydrazide

-

Suspend 4-formylbenzoyl hydrazide (1 equivalent) in a suitable solvent like dichloromethane or under solvent-free conditions.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the suspension at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N'-acetyl-4-formylbenzohydrazide.

Step 3: Cyclodehydration to form this compound

-

To the crude N'-acetyl-4-formylbenzohydrazide (1 equivalent), slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Heat the reaction mixture at 80-100°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Potential Therapeutic Applications and Proposed Screening Protocols

Based on the established bioactivities of the 1,3,4-oxadiazole scaffold and structurally related molecules, we propose two primary avenues for therapeutic investigation of this compound.

Carbonic Anhydrase Inhibition

The sulfonamide analog, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a known selective inhibitor of carbonic anhydrase II (CA-II).[3][7][8] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.

Proposed Screening Protocol for CA-II Inhibition:

-

Enzyme Source: Recombinant human carbonic anhydrase II (hCA-II).

-

Assay Principle: A colorimetric assay based on the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) by CA-II, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this anion is monitored spectrophotometrically at 400 nm.

-

Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add buffer (e.g., Tris-HCl), hCA-II enzyme solution, and varying concentrations of the test compound. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the substrate (p-NPA). e. Measure the absorbance at 400 nm at regular intervals to determine the initial reaction velocity. f. Acetazolamide, a known CA inhibitor, should be used as a positive control.[10]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticonvulsant Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticonvulsant effects in preclinical models.[4][11][12] The mechanism of action often involves modulation of ion channels or neurotransmitter systems.

Proposed In Vivo Screening Protocol for Anticonvulsant Activity:

-

Animal Model: Swiss albino mice.

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. a. Administer the test compound intraperitoneally (i.p.) at various doses. b. After a specific pre-treatment time (e.g., 30 or 60 minutes), subject the mice to a maximal electrical stimulus via corneal electrodes. c. Observe the mice for the presence or absence of the hind limb tonic extension phase. Protection is defined as the absence of this phase. d. Phenytoin or carbamazepine can be used as a standard reference drug.[13]

-

Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures. a. Administer the test compound i.p. at various doses. b. After the pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.). c. Observe the mice for the onset of clonic convulsions and mortality. d. The ability of the compound to prevent or delay the onset of seizures is recorded. e. Diazepam can be used as a standard reference drug.

-

Neurotoxicity Assessment (Rotarod Test): To assess for any motor impairment caused by the test compound. a. Train mice to remain on a rotating rod. b. Administer the test compound at its effective anticonvulsant doses. c. At specified time intervals, place the mice on the rotating rod and record the time they are able to maintain their balance.

Proposed Mechanism of Action and Signaling Pathway

Caption: Hypothesized mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents a promising chemical entity with a high potential for therapeutic applications, particularly as a carbonic anhydrase inhibitor and an anticonvulsant. The synthetic route to this compound is feasible and relies on well-established chemical transformations. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound. Future work should focus on the experimental validation of the proposed synthesis and biological screening protocols. Elucidation of the precise mechanism of action and in-depth structure-activity relationship studies will be crucial for optimizing this scaffold and developing novel drug candidates.

References

- Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2023). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 9(4), 1-10.

- Chauhan, B., Kumar, R., Salahuddin, Singh, H., Afzal, O., Altamimi, A. S. A., Abdullah, M. M., Yar, M. S., Ahsan, M. J., Kumar, N., & Yadav, S. K. (2022). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. ACS Omega, 7(40), 35967–35981.

- Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2565-2569.

- Naga Raju, G., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME 1,3,4-OXADIAZOLE DERIVATIVES WITH BENZOXAZOLE MOIETY. Journal of Drug Discovery and Therapeutics, 3(29), 1-7.

- Saeed, A., et al. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies.

- Tabatabai, S. A., Lashkari, S. B., Zarrindast, M. R., Gholibeikian, M., & Shafiee, A. (2013). Design, synthesis and anticonvulsant activity of 2-(2-phenoxy) phenyl-1,3,4-oxadiazole derivatives. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 105–111.

- Dkhar Gatphoh, B. F., et al. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(6), 1114-1121.

- Salahuddin, et al. (2015). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue.

- Rauf, A., et al. (2021). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of the Chinese Chemical Society, 68(10), 1831-1841.

- Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(1), 1-10.

- Maresca, A., et al. (2006). Carbonic anhydrase inhibitors. Inhibition of human tumor-associated isozymes IX and cytosolic isozymes I and II with some 1,3,4-oxadiazole-thiols. Journal of enzyme inhibition and medicinal chemistry, 21(4), 351–359.

- Rajak, H., et al. (2011). Synthesis, in silico studies, and anticonvulsant activity of 1,3,4-oxadiazole derivatives. Trends in Sciences, 19(1), 102-112.

- Al-Ghorbani, M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. Molecules, 27(3), 782.

- Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.

- Kumar, D., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. DARU Journal of Pharmaceutical Sciences, 25(1), 1.

- Ullah, H., & Javid, M. T. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254.

- Li, Y., et al. (2015). Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. Archiv der Pharmazie, 348(10), 734-741.

- Akıncıoğlu, A., et al. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 12(46), 30168-30182.

- Shalu, B., & Vinod, K. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2565-2569.

- de Oliveira, T. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570.

- Reddy, T. S., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 2013.

- Gaonkar, S. L., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. E-Journal of Chemistry, 4(1), 53-59.

- Gürsoy, A., & Karali, N. (2003). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives. Turkish Journal of Chemistry, 27(5), 557-564.

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Carbonic anhydrase inhibitors. Inhibition of human tumor-associated isozymes IX and cytosolic isozymes I and II with some 1,3,4-oxadiazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Abstract

This technical guide provides an in-depth, mechanistically-driven exploration of a robust and efficient synthetic pathway for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. This molecule is a valuable bifunctional building block in medicinal chemistry and materials science, integrating a reactive aldehyde moiety with the metabolically stable 1,3,4-oxadiazole heterocycle. The selected strategy proceeds via the formation of a 1,2-diacylhydrazine intermediate from commercially available precursors, followed by a classical dehydrative cyclization. This guide is tailored for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the chosen methodologies, reagents, and reaction conditions to ensure reproducibility and scalability.

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in contemporary drug discovery and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold.[1] Molecules incorporating this motif have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The target molecule, this compound, is a particularly useful synthetic intermediate. It possesses two orthogonal functional handles:

-

The Aldehyde Group: A versatile electrophilic site for a myriad of chemical transformations, including reductive amination, Wittig reactions, and condensations to form larger, more complex structures.

-

The 1,3,4-Oxadiazole Ring: Provides a rigid, planar, and electron-deficient core that can engage in hydrogen bonding and π-stacking interactions, influencing the pharmacokinetic and pharmacodynamic profile of derivative compounds.

This guide outlines a reliable and well-precedented synthetic approach, emphasizing the chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient path forward. The core transformation is the construction of the 1,3,4-oxadiazole ring. The most common and reliable methods for this involve either the oxidative cyclization of an N-acylhydrazone or the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[4][5]

The dehydrative cyclization pathway is selected for this guide due to its high efficiency, operational simplicity, and reliance on readily accessible starting materials.

Strategic Justification: This pathway is strategically sound for several reasons:

-

Convergent Synthesis: It combines two readily available fragments, 4-formylbenzoic acid[6][7][8] and acetic hydrazide[9][10], late in the synthesis.

-

Robust Chemistry: The formation of amides and the subsequent cyclization to oxadiazoles are well-established, high-yielding reactions.[5][11]

-

Functional Group Compatibility: The aldehyde group is generally stable under the conditions required for amide formation and subsequent cyclization, particularly when milder dehydrating agents are employed.

Detailed Synthetic Pathway and Mechanistic Insights

The synthesis is executed in two primary stages:

-

Formation of the 1,2-Diacylhydrazine Intermediate: This involves the acylation of acetic hydrazide with an activated form of 4-formylbenzoic acid.

-

Dehydrative Cyclization: The intramolecular cyclization of the diacylhydrazine intermediate to yield the 1,3,4-oxadiazole ring.

Step 1: Synthesis of N'-acetyl-4-formylbenzohydrazide

Directly reacting a carboxylic acid with a hydrazide to form the diacylhydrazine is possible but often requires coupling agents.[12] A more classical and highly efficient method involves converting the carboxylic acid to a more reactive acyl chloride first.

Step 1a: Activation of 4-Formylbenzoic Acid 4-Formylbenzoic acid is converted to the highly electrophilic 4-formylbenzoyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[13][14]

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the carbonyl oxygen of the carboxylic acid attacks the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent intramolecular rearrangement to release SO₂ and HCl, yielding the acid chloride. It is critical to perform this reaction under anhydrous conditions to prevent hydrolysis of the product back to the carboxylic acid.[13]

Step 1b: Acylation of Acetic Hydrazide The resulting 4-formylbenzoyl chloride is then reacted with acetic hydrazide. This is a standard nucleophilic acyl substitution where the terminal nitrogen of acetic hydrazide attacks the carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl generated during the reaction, driving it to completion.

Step 2: Dehydrative Cyclization to the 1,3,4-Oxadiazole

This is the key ring-forming step. The 1,2-diacylhydrazine intermediate undergoes intramolecular cyclization upon heating with a dehydrating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose.[2][15]

-

Mechanism: The reaction is initiated by the activation of one of the carbonyl oxygens by the electrophilic phosphorus of POCl₃, making it a good leaving group. The lone pair of electrons on the oxygen of the other carbonyl group then performs an intramolecular nucleophilic attack on the activated carbonyl carbon. Subsequent elimination of the activated oxygen group and a proton results in the formation of the aromatic 1,3,4-oxadiazole ring and the release of water, which is consumed by the dehydrating agent. This dehydrative cyclization is a powerful method for constructing the stable oxadiazole heterocycle.[11][16]

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 4-Formylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-formylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 4-formylbenzoyl chloride, typically a solid or oil, can be used in the next step without further purification.

Protocol: Synthesis of N'-acetyl-4-formylbenzohydrazide

-

In a separate flask under an inert atmosphere (N₂ or Ar), dissolve acetic hydrazide (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-formylbenzoyl chloride (1.0 eq) from the previous step in the same anhydrous solvent and add it dropwise to the cooled hydrazide solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-